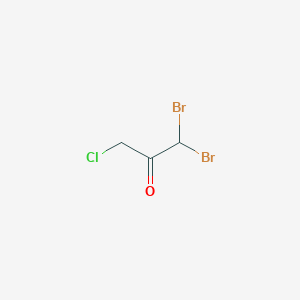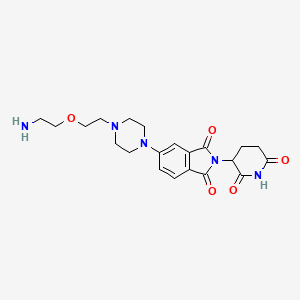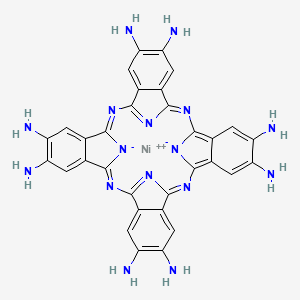![molecular formula C40H64Cl2N2P2Pd B11927935 Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride: is a coordination complex widely used in organic synthesis, particularly in cross-coupling reactions. This compound features a palladium center coordinated by two phosphine ligands and two chloride ions, making it a versatile catalyst in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride typically involves the reaction of palladium(II) chloride with the corresponding phosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is primarily involved in cross-coupling reactions such as:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Cross Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent (often an organic solvent like toluene or tetrahydrofuran), and sometimes additional ligands to stabilize the palladium complex. The reactions are usually carried out under inert conditions to prevent oxidation.
Major Products: The major products of these reactions are often biaryl compounds, alkenes, and other complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this catalyst are often biologically active and can be used in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its ability to facilitate efficient and selective chemical transformations makes it a valuable tool in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride involves the coordination of the palladium center with the phosphine ligands and chloride ions. This coordination facilitates the activation of the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. These steps are crucial for the formation of new chemical bonds and the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
- Bis(triphenylphosphine)palladium(II) chloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Uniqueness: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is unique due to its specific ligand environment, which provides a balance of steric and electronic properties. This balance enhances its catalytic activity and selectivity in various cross-coupling reactions, making it a preferred choice for certain synthetic applications.
Eigenschaften
Molekularformel |
C40H64Cl2N2P2Pd |
|---|---|
Molekulargewicht |
812.2 g/mol |
IUPAC-Name |
4-dicyclohexylphosphanyl-N,N-dimethylaniline;palladium(2+);dichloride |
InChI |
InChI=1S/2C20H32NP.2ClH.Pd/c2*1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19;;;/h2*13-16,18-19H,3-12H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
FASFJCMBLNNDNL-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)




